Thiazole-4,5-dicarboxylic acid

Catalog No.
S567296
CAS No.
22358-80-1
M.F
C5H3NO4S
M. Wt
173.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiazole-4,5-dicarboxylic acid

CAS Number

22358-80-1

Product Name

Thiazole-4,5-dicarboxylic acid

IUPAC Name

1,3-thiazole-4,5-dicarboxylic acid

Molecular Formula

C5H3NO4S

Molecular Weight

173.15 g/mol

InChI

InChI=1S/C5H3NO4S/c7-4(8)2-3(5(9)10)11-1-6-2/h1H,(H,7,8)(H,9,10)

InChI Key

HFHARFNUBJTTGI-UHFFFAOYSA-N

SMILES

C1=NC(=C(S1)C(=O)O)C(=O)O

Synonyms

TDCA-4,5, thiazole-4,5-dicarboxylic acid

Canonical SMILES

C1=NC(=C(S1)C(=O)O)C(=O)O

Thiazole-4,5-dicarboxylic acid (TDCA) is a highly specialized, multi-functional heterocyclic compound characterized by an N,S-containing aromatic ring substituted with adjacent carboxylic acid groups. In analytical chemistry, it is the definitive, industry-standard biomarker for quantifying benzothiazine-derived pheomelanin (red/yellow pigment) in biological, forensic, and cosmetic samples following alkaline hydrogen peroxide oxidation (AHPO) [1]. Beyond its critical role as an analytical reference standard, its unique N,S,O-donor profile makes it a highly sought-after ligand in coordination chemistry for synthesizing Metal-Organic Frameworks (MOFs) with tailored pore environments. Furthermore, its ortho-like dicarboxylic acid geometry provides a rigid scaffold essential for the regioselective synthesis of complex pharmaceutical intermediates, including farnesyl protein transferase inhibitors [2].

Substituting Thiazole-4,5-dicarboxylic acid with generic structural analogs or alternative melanin markers critically compromises both analytical accuracy and synthetic viability. In pigment quantification workflows, replacing TDCA with pyrrole-based markers (e.g., PTCA) completely invalidates the assay, as pyrroles exclusively measure eumelanin and yield zero data for pheomelanin content [1]. In materials science and MOF synthesis, substituting TDCA with the common in-class analog Imidazole-4,5-dicarboxylic acid removes the polarizable, soft sulfur donor from the framework, fundamentally altering the material's Lewis acid-base properties and drastically reducing its coordination affinity for soft heavy metals. Furthermore, in pharmaceutical precursor applications, utilizing the isomeric Thiazole-2,4-dicarboxylic acid fails entirely, as the separated carboxylate groups physically cannot form the fused cyclic anhydrides or ortho-diamides required for rigid drug scaffolds [2].

Absolute Biomarker Specificity for Pheomelanin Quantification

In dermatological and cosmetic research, accurate pigment quantification relies on specific degradation markers. Following alkaline hydrogen peroxide oxidation (AHPO), Thiazole-4,5-dicarboxylic acid (TDCA) serves as the exclusive, quantifiable marker for benzothiazine-derived pheomelanin. Substituting TDCA with pyrrole-2,3,5-tricarboxylic acid (PTCA) is functionally invalid, as PTCA exclusively measures DHICA-derived eumelanin, resulting in a 0% yield for pheomelanin detection [1]. Procurement of high-purity TDCA is therefore mandatory for laboratories requiring exact pheomelanin-to-eumelanin ratios.

Evidence DimensionBiomarker specificity in AHPO assays
Target Compound Data100% specificity for benzothiazine-derived pheomelanin
Comparator Or BaselinePTCA (0% specificity for pheomelanin; exclusively measures eumelanin)
Quantified DifferenceAbsolute differentiation in pigment origin tracking
ConditionsAlkaline hydrogen peroxide oxidation (AHPO) followed by HPLC-UV/MS

Procuring this exact standard is the only way to accurately quantify red/yellow melanin content in cosmetic efficacy testing and dermatological diagnostics.

Baseline Chromatographic Resolution in Ion-Pair HPLC Workflows

For high-throughput analytical workflows, chromatographic resolution between melanin markers is critical. Using an optimized ion-pair HPLC method (1 mM TBA+Br-), TDCA exhibits a highly stable retention time of approximately 16.6 minutes. In contrast, the secondary pheomelanin marker, Thiazole-2,4,5-tricarboxylic acid (TTCA), elutes much later at 29.3 minutes[1]. This ~12.7-minute retention differential ensures that TDCA provides a sharp, baseline-resolved peak free from TTCA overlap, making it the preferred primary standard for rapid, reproducible HPLC quantification.

Evidence DimensionHPLC retention time and peak resolution
Target Compound DataRT ~16.6 min (baseline resolved)
Comparator Or BaselineTTCA (RT ~29.3 min)
Quantified Difference~12.7 min retention time differential
ConditionsReversed-phase C18 column, 0.1 M potassium phosphate buffer (pH 2.1) with 1 mM TBA+Br- at 40 °C

A shorter, highly stable retention time improves laboratory throughput and ensures reproducible peak integration without the risk of co-elution.

Enhanced Soft-Metal Coordination via Thiazole Sulfur

In the synthesis of Metal-Organic Frameworks (MOFs), ligand donor softness dictates metal affinity. Thiazole-4,5-dicarboxylic acid provides a polarizable, soft sulfur donor alongside nitrogen and oxygen sites. When compared to Imidazole-4,5-dicarboxylic acid (which contains only harder nitrogen donors), the thiazole derivative exhibits significantly enhanced binding affinity for soft heavy metal ions such as Hg2+, Pb2+, and Ag+ [1]. This makes it a superior precursor choice for procuring ligands intended for heavy-metal remediation MOFs or specialized luminescent coordination polymers.

Evidence DimensionMetal coordination affinity (HSAB theory)
Target Compound DataSoft S-donor enables high-affinity heavy metal chelation
Comparator Or BaselineImidazole-4,5-dicarboxylic acid (Harder N-donor limits soft metal affinity)
Quantified DifferenceDistinct framework topologies and enhanced soft-metal capture capacity
ConditionsSolvothermal synthesis of coordination polymers

Material scientists must select this specific thiazole ligand over imidazole analogs to successfully engineer MOFs capable of capturing toxic heavy metals or specific polarizable gases.

Steric Geometry for Fused-Ring Pharmaceutical Precursors

As a pharmaceutical building block, the regiochemistry of the dicarboxylic acid dictates downstream viability. The adjacent (4,5) carboxylates of Thiazole-4,5-dicarboxylic acid allow for quantitative conversion into cyclic anhydrides or ortho-diamides, which are critical rigid scaffolds for farnesyl protein transferase inhibitors[1]. Attempting to substitute this with the structural isomer Thiazole-2,4-dicarboxylic acid results in a 0% yield for these fused-ring intermediates due to the insurmountable spatial separation of the carboxylate groups.

Evidence DimensionFused-ring/amide formation capability
Target Compound DataAdjacent carboxylates allow cyclic anhydride formation
Comparator Or BaselineThiazole-2,4-dicarboxylic acid (Separated carboxylates yield 0% cyclic anhydride)
Quantified DifferenceAbsolute enabler of ortho-directed ring closure
ConditionsStandard dehydration/amidation synthetic routes

Procurement of the exact 4,5-isomer is a strict structural prerequisite for synthesizing fused heterocyclic drug scaffolds; other isomers will cause total synthetic failure.

Cosmetic and Dermatological Assay Standardization

Where this compound is the right choice: Procuring TDCA as the definitive reference standard for HPLC-UV/MS quantification of pheomelanin in skin, hair, and melanoma biopsies following AHPO, where eumelanin markers like PTCA fail to provide relevant data [1].

Synthesis of Soft-Metal-Targeting MOFs

Where this compound is the right choice: Utilizing the polarizable sulfur atom to construct coordination polymers designed for heavy metal remediation (e.g., Pb2+, Hg2+) or selective gas separation, outperforming harder N-donor imidazole-based analogs [2].

Development of Farnesyl Protein Transferase Inhibitors

Where this compound is the right choice: Leveraging the 4,5-dicarboxylic acid geometry to synthesize rigid, fused-heterocyclic scaffolds for targeted anticancer drug discovery, a route that is sterically impossible with the 2,4-isomer [3].

XLogP3

0.7

Other CAS

22358-80-1

Wikipedia

Thiazole-4,5-dicarboxylic acid

Dates

Last modified: 08-15-2023

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